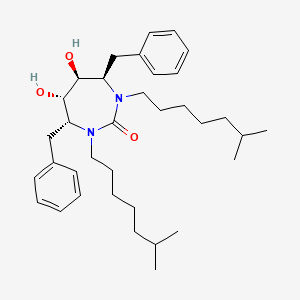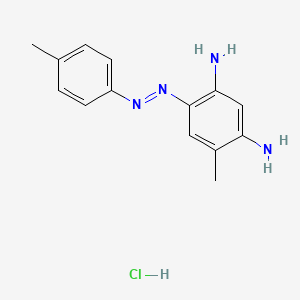
(8alpha,9R)-9-Hydroxy-6'-methoxycinchonanium cinnamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
EINECS 208-974-0, also known as Palmitoylethanolamide, is a naturally occurring fatty acid amide. It belongs to the class of nuclear factor agonists and is known for its anti-inflammatory and analgesic properties. This compound has garnered significant attention in scientific research due to its potential therapeutic applications in various medical fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Palmitoylethanolamide can be synthesized through several methods. One common synthetic route involves the reaction of palmitic acid with ethanolamine. The reaction typically occurs under reflux conditions with a catalyst such as sulfuric acid to facilitate the esterification process. The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
In industrial settings, Palmitoylethanolamide is produced using a similar esterification process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous reactors and advanced purification methods such as high-performance liquid chromatography (HPLC) ensures the efficient production of Palmitoylethanolamide.
Analyse Chemischer Reaktionen
Types of Reactions
Palmitoylethanolamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into primary amines.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride can facilitate substitution reactions.
Major Products
Oxidation: Palmitic acid derivatives.
Reduction: Primary amines.
Substitution: Various substituted amides depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Palmitoylethanolamide has a wide range of scientific research applications:
Chemistry: Used as a model compound in studying fatty acid amides.
Biology: Investigated for its role in cellular signaling and inflammation.
Medicine: Explored for its potential in treating chronic pain, neuroinflammation, and other inflammatory conditions.
Industry: Utilized in the formulation of dietary supplements and pharmaceuticals.
Wirkmechanismus
Palmitoylethanolamide exerts its effects through several mechanisms:
Molecular Targets: It binds to nuclear receptors such as peroxisome proliferator-activated receptor-alpha (PPAR-α), which regulates gene expression involved in inflammation and pain.
Pathways Involved: It modulates the activity of mast cells, reducing the release of pro-inflammatory mediators. It also influences the endocannabinoid system, enhancing the body’s natural pain-relief mechanisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Anandamide: Another fatty acid amide with similar anti-inflammatory properties.
Oleoylethanolamide: Shares structural similarities and also acts on PPAR-α receptors.
Uniqueness
Palmitoylethanolamide is unique due to its dual action on both nuclear receptors and the endocannabinoid system, providing a broader range of therapeutic effects compared to similar compounds.
Eigenschaften
CAS-Nummer |
549-64-4 |
|---|---|
Molekularformel |
C29H32N2O4 |
Molekulargewicht |
472.6 g/mol |
IUPAC-Name |
(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol;(E)-3-phenylprop-2-enoic acid |
InChI |
InChI=1S/C20H24N2O2.C9H8O2/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;10-9(11)7-6-8-4-2-1-3-5-8/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;1-7H,(H,10,11)/b;7-6+ |
InChI-Schlüssel |
YMRKKGLHSINGMI-UETGHTDLSA-N |
Isomerische SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.C1=CC=C(C=C1)/C=C/C(=O)O |
Kanonische SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.C1=CC=C(C=C1)C=CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


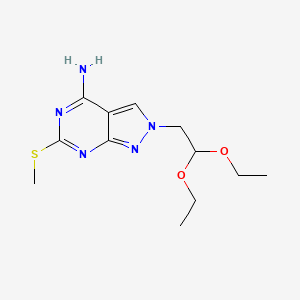
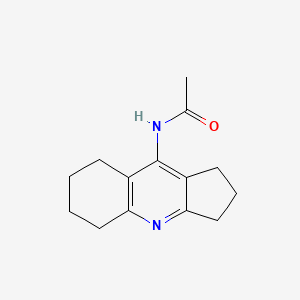
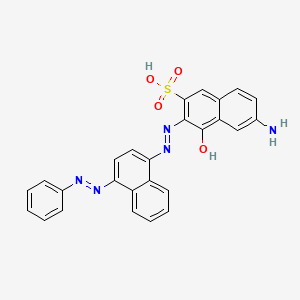
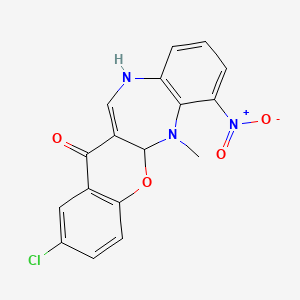
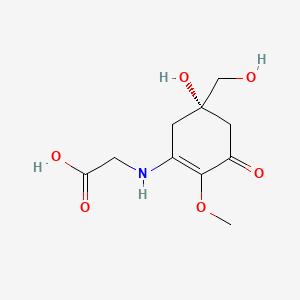


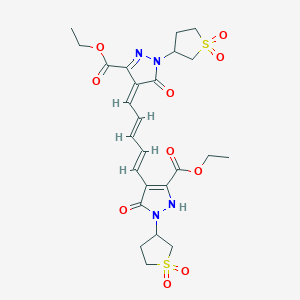
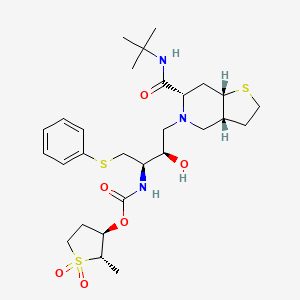

![acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-[4-(trifluoromethyl)phenyl]propan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B12764023.png)
